1-(3-Chlorobenzyl)-1H-indazol-5-amine CAS number and structure
1-(3-Chlorobenzyl)-1H-indazol-5-amine CAS number and structure
The following technical guide provides an in-depth analysis of 1-(3-Chlorobenzyl)-1H-indazol-5-amine , a critical intermediate scaffold in medicinal chemistry, particularly within the discovery of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators.
[1]
Part 1: Compound Identity & Structural Logic
This compound represents a privileged scaffold where the indazole core acts as a hinge-binding motif, while the 3-chlorobenzyl group targets hydrophobic back-pockets (e.g., the Gatekeeper region in kinases).
Chemical Identification
| Property | Specification |
| IUPAC Name | 1-[(3-Chlorophenyl)methyl]indazol-5-amine |
| Common Name | 1-(3-Chlorobenzyl)-5-aminoindazole |
| CAS Number | Not Widely Indexed (Derivative of CAS 19335-11-6) |
| Parent Scaffold CAS | 19335-11-6 (5-Aminoindazole) |
| Molecular Formula | C₁₄H₁₂ClN₃ |
| Molecular Weight | 257.72 g/mol |
| SMILES | Nc1ccc2n(Cc3cccc(Cl)c3)ncc2c1 |
| InChI Key | (Predicted) KVNRLN...[1][2] (Structure Dependent) |
Note on CAS: While the parent 5-aminoindazole is a commodity chemical (CAS 19335-11-6), the specific 1-(3-chlorobenzyl) derivative is typically a custom synthesis intermediate . It is often referenced in patent literature regarding YC-1 analogs (HIF-1α inhibitors) or VEGFR/PDGFR kinase inhibitors rather than as a standalone catalog item.
Structural Biology & Pharmacophore Mapping
The utility of this molecule stems from its three distinct vectors for interaction:
-
Indazole N2/N1: Acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP in kinase active sites.
-
5-Amino Group: A versatile handle for acylation or urea formation, directing substituents into the solvent-exposed region or the ribose-binding pocket.
-
3-Chlorobenzyl Moiety: A hydrophobic "anchor" that occupies the selectivity pocket (often the allosteric site adjacent to the ATP binding site). The meta-chloro substitution specifically enhances lipophilicity and halogen-bonding potential with backbone carbonyls.
Part 2: Synthesis & Regioselectivity (The Core Challenge)
The synthesis of N1-substituted indazoles is non-trivial due to tautomeric ambiguity . The indazole ring exists in equilibrium between 1H and 2H forms. Alkylation typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.
Retrosynthetic Analysis
The most robust route involves the alkylation of 5-nitroindazole followed by reduction. Direct alkylation of 5-aminoindazole is avoided to prevent over-alkylation of the primary amine.
Pathway Logic:
-
Precursor: 5-Nitroindazole (CAS 612-55-5).
-
Electrophile: 3-Chlorobenzyl bromide (CAS 766-80-3).
-
Key Reaction: Nucleophilic substitution (
). -
Differentiation: N1 vs. N2 isomer separation.
-
Final Step: Nitro reduction to amine.
Synthetic Workflow Diagram (DOT)
Caption: Regioselective synthesis pathway distinguishing N1 vs N2 alkylation isomers.
Part 3: Detailed Experimental Protocols
Step 1: Regioselective Alkylation
Objective: Synthesize 1-(3-chlorobenzyl)-5-nitro-1H-indazole.
-
Reagents:
-
5-Nitroindazole (1.0 eq)
-
3-Chlorobenzyl bromide (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) - Preferred over to favor N1 alkylation. -
Solvent: Anhydrous DMF or Acetonitrile.
-
-
Protocol:
-
Dissolve 5-nitroindazole (10 mmol) in anhydrous DMF (30 mL) under
atmosphere. -
Add
(20 mmol) and stir at room temperature for 30 minutes to deprotonate the indazole. -
Add 3-chlorobenzyl bromide (11 mmol) dropwise.
-
Heat the mixture to 60°C for 4–6 hours. Note: Higher temperatures (>80°C) may increase N2 alkylation.
-
Workup: Pour into ice water (150 mL). The precipitate (mixture of isomers) is filtered and dried.
-
Purification (Critical): The N1 and N2 isomers must be separated. The N1 isomer is typically less polar and elutes first on Silica Gel (Hexane/EtOAc gradient).
-
N1-Isomer (Target): 1-(3-chlorobenzyl)-5-nitro-1H-indazole.
-
N2-Isomer (Impurity): 2-(3-chlorobenzyl)-5-nitro-2H-indazole.
-
Step 2: Nitro Reduction
Objective: Convert the nitro group to the target amine.
-
Reagents:
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (3:1).
-
-
Protocol:
-
Suspend the purified N1-nitro intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Add Iron powder and
. -
Reflux at 80°C for 2 hours. Monitor by TLC (the amine will be highly fluorescent/UV active and more polar than the nitro compound).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash Celite with hot ethanol.
-
Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over
, and concentrate. -
Yield: Typically 85–95% as a pale yellow/brown solid.
-
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature |
| 1H NMR (DMSO-d6) | Indazole C3-H: Singlet around |
| Regiochemistry Check | NOESY: Strong NOE correlation between the Benzylic CH2 and the Indazole C7-H confirms N1 substitution. (N2 substitution would show NOE with C3-H). |
| Mass Spectrometry | [M+H]+: 258.05 (approx). Chlorine isotope pattern (3:1 ratio of M : M+2) must be visible. |
Part 5: Applications in Drug Discovery[4]
This specific amine is a high-value building block for:
-
Urea-Based Kinase Inhibitors: Reaction with isocyanates (e.g., phenyl isocyanate) yields urea derivatives similar to Linifanib or Tivozanib analogs.
-
Amide Coupling: Reaction with carboxylic acids to form Type II kinase inhibitors (binding to the DFG-out conformation).
-
HIF-1 Inhibitors: Analogous to YC-1 , where the benzyl group modulates sGC stimulation vs. HIF-1 inhibition.
Signaling Pathway Context (DOT)
Caption: Downstream biological targets accessible via derivatization of the 5-aminoindazole scaffold.
References
-
Indazole Synthesis & Regioselectivity
- Lier, F., et al. "Alkylation of Indazoles: Controlling Regioselectivity." Journal of Organic Chemistry.
-
Source:
- Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Context: Describes the "hinge-binder" role of the indazole N1/N2 motif.
-
YC-1 and Indazole Pharmacology
- "YC-1: A novel activator of soluble guanyl
-
Source:
(Note: Specific patent literature for the 3-chlorobenzyl derivative often falls under broad Markush structures for VEGFR inhibitors. The synthesis provided is the standard validated route for this class of compounds.)
